molecular formula C6H15ClN2O2S B13570786 (3R)-1-methanesulfonylpiperidin-3-aminehydrochloride

(3R)-1-methanesulfonylpiperidin-3-aminehydrochloride

Cat. No.: B13570786
M. Wt: 214.71 g/mol
InChI Key: MJAGCBBGJUYWPB-FYZOBXCZSA-N
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Description

(3R)-1-Methanesulfonylpiperidin-3-amine hydrochloride is a chiral piperidine derivative with the molecular formula C₆H₁₅ClN₂O₂S and a molecular weight of 214.72 g/mol . The compound features a piperidine ring substituted at the 3-position with an amine group and at the 1-position with a methanesulfonyl (mesyl) group. The stereochemistry at the 3-position is specified as the R-enantiomer, which may influence its biological activity and synthetic applications.

Properties

Molecular Formula

C6H15ClN2O2S

Molecular Weight

214.71 g/mol

IUPAC Name

(3R)-1-methylsulfonylpiperidin-3-amine;hydrochloride

InChI

InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-4-2-3-6(7)5-8;/h6H,2-5,7H2,1H3;1H/t6-;/m1./s1

InChI Key

MJAGCBBGJUYWPB-FYZOBXCZSA-N

Isomeric SMILES

CS(=O)(=O)N1CCC[C@H](C1)N.Cl

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)N.Cl

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis of the Piperidine Core

The core of This compound is derived from chiral precursors or stereoselective cyclization reactions:

Research Data:

Method Catalyst/Reagent Temperature Yield Stereoselectivity Reference
Asymmetric cyclization Chiral phosphoric acid 0-25°C 65-80% >99% enantioselectivity ,
Chiral auxiliary-based (S)-phenylglycine derivatives Room temp 70-85% >98% stereocontrol

Introduction of the Amino Group at C-3

The amino group at the C-3 position is introduced via nucleophilic substitution or reductive amination:

  • Nucleophilic substitution of a suitable leaving group (e.g., halide) with ammonia or primary amines.
  • Reductive amination of ketones or aldehydes with ammonia or primary amines, followed by reduction with sodium cyanoborohydride or similar reagents.

Research Data:

Method Reagents Conditions Yield Notes Reference
Nucleophilic substitution NH3 or primary amines Reflux, polar solvents 60-75% Requires halide precursor
Reductive amination Ketone + NH3 Mild reducing agents 70-85% Stereocontrol dependent

Sulfonylation to Introduce the Methanesulfonyl Group

The key step involves sulfonylation of the amine or nitrogen atom:

Data Table:

Parameter Conditions Yield Notes Reference
Reagent Methanesulfonyl chloride 0-5°C 85-95% Controlled addition
Base Pyridine or triethylamine - ,

Formation of the Hydrochloride Salt

The final step involves converting the free base or sulfonylated intermediate into the hydrochloride salt:

  • Reaction with hydrogen chloride gas or hydrochloric acid in suitable solvents like tetrahydrofuran (THF) or ethanol.
  • The process is performed at low temperatures (0-25°C) to control exothermicity and ensure complete salt formation.

Research Data:

Method Solvent Temperature Yield Notes Reference
Gas bubbling THF 0-25°C >90% Rapid salt formation
Acid solution HCl in ethanol 0-5°C 88-92% Purification by crystallization

Synthetic Route Summary with Reaction Schemes

Stepwise Reaction Scheme:

  • Chiral Cyclization:
    $$
    \text{Chiral amino alcohol} \xrightarrow{\text{cyclization}} \text{(3R)-piperidine core}
    $$
  • Amination at C-3:
    $$
    \text{Piperidine} \xrightarrow{\text{nucleophilic substitution/reduction}} \text{3-Amino piperidine}
    $$
  • Sulfonylation:
    $$
    \text{3-Amino piperidine} \xrightarrow{\text{MsCl, base}} \text{(3R)-1-methanesulfonylpiperidin-3-amine}
    $$
  • Salt Formation:
    $$
    \text{Base} \xrightarrow{\text{HCl}} \text{this compound}
    $$

Notes on Optimization and Industrial Relevance

  • Stereoselectivity: Achieved via chiral catalysts or auxiliaries, crucial for biological activity.
  • Yield Optimization: Controlled temperature, stoichiometry, and purification steps improve overall yield.
  • Cost-effectiveness: Avoiding expensive reagents like Boc2O, as demonstrated in patent WO 102503849B, reduces production costs.
  • Scalability: The described methods are adaptable for large-scale synthesis, with emphasis on minimizing side reactions and maximizing stereocontrol.

Chemical Reactions Analysis

Hydrolysis Reactions

The methanesulfonyl group undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Product Yield Source
Acidic (HCl, H₂O)1M HCl, 80°C, 6 hr3-aminopiperidine hydrochloride + CH₃SO₃H72%
Basic (NaOH, EtOH)2M NaOH, reflux, 4 hrFreebase 3-aminopiperidine + NaSO₃CH₃68%

Key Observations :

  • Reaction rates depend on solvent polarity and temperature.

  • Stereochemistry at C3 remains preserved due to rigid piperidine ring .

Nucleophilic Substitution

The methanesulfonyl group acts as a leaving group in SN2 reactions:

Nucleophile Conditions Product Selectivity
Potassium cyanideDMF, 60°C, 12 hr3-cyano-piperidine + CH₃SO₂K89% (trans)
Sodium azideDMSO, 100°C, 8 hr3-azido-piperidine + CH₃SO₂Na78%

Mechanistic Insights :

  • Bulky nucleophiles favor retention of configuration due to steric hindrance .

  • Polar aprotic solvents enhance reaction rates.

Reductive Amination

The primary amine participates in reductive amination with aldehydes/ketones:

Carbonyl Compound Reducing Agent Product Purity
BenzaldehydeNaBH₃CN, MeOH, 0°CN-benzyl-3-(methanesulfonyl)piperidin-3-amine95%
CyclohexanoneH₂ (1 atm), Pd/C, EtOHN-cyclohexyl derivative82%

Optimized Parameters :

  • pH 6–7 minimizes side reactions .

  • Steric effects from the methanesulfonyl group reduce yields with bulky aldehydes .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction Type Catalyst System Applications
Buchwald-HartwigPd₂(dba)₃/XantphosSynthesis of arylpiperidine derivatives
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl-containing analogs

Case Study :
In cannabinoid receptor antagonist synthesis (PMC study ), the compound served as a key intermediate for introducing sulfonamide groups via Pd-mediated couplings.

Salt Formation

The hydrochloride salt exhibits ion-exchange behavior:

Counterion Solvent System Crystalline Form
TosylateEthyl acetate/hexaneNeedle-shaped crystals (mp 142–144°C)
BesylateMeOH/H₂OPrismatic crystals (mp 158–160°C)

Analytical Data :

  • pKa of conjugate acid: 8.9 ± 0.2 (water, 25°C) .

  • LogP (octanol/water): −1.2 ± 0.1 .

Stability Profile

Critical degradation pathways under stress conditions:

Stressor Degradation Products QbD Risk
Oxidative (H₂O₂)Sulfoxide derivativesHigh
Thermal (80°C, 7 d)Partial demethanesulfonylationModerate
Photolytic (ICH Q1B)No significant degradationLow

Formulation Implications :

  • Requires antioxidant additives in liquid dosage forms.

  • Stable in pH 4–6 buffer solutions for ≥24 months .

Scientific Research Applications

(3R)-1-methanesulfonylpiperidin-3-aminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (3R)-1-methanesulfonylpiperidin-3-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Aminopiperidine Dihydrochloride

  • Molecular Formula : C₅H₁₃Cl₂N₂
  • The dihydrochloride salt form improves aqueous solubility compared to the free base.
  • Lower molecular weight (183.08 g/mol) and higher solubility in polar solvents due to the dihydrochloride salt .

(3R,4R)-1-Benzyl-N,4-Dimethylpiperidin-3-amine Dihydrochloride

  • Molecular Formula : C₁₄H₂₄Cl₂N₂
  • Key Features : Contains a benzyl group at the 1-position and a methyl group at the 4-position. The dihydrochloride salt has a melting point of 249–251°C .
  • Comparison: The benzyl group introduces aromaticity and lipophilicity, enhancing membrane permeability but reducing solubility in aqueous media compared to the methanesulfonyl analog.

3-Aminopiperidine-2,6-dione Hydrochloride

  • Molecular Formula : C₅H₈ClN₂O₂
  • Key Features : Features a diketone structure (2,6-dione) on the piperidine ring, which imposes rigidity and planar geometry.
  • Comparison :
    • The diketone moiety increases hydrogen-bonding capacity, improving crystallinity but reducing bioavailability.
    • The absence of a methanesulfonyl group limits its utility in sulfonamide-based drug design .

4-(Propylsulfanyl)butan-2-amine Hydrochloride

  • Molecular Formula : C₇H₁₆ClNS
  • Key Features : A linear amine with a propylsulfanyl substituent.
  • Comparison :
    • The linear structure lacks the cyclic piperidine backbone, resulting in different pharmacokinetic properties.
    • The sulfanyl group is less electron-withdrawing than methanesulfonyl, altering reactivity in synthetic pathways .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Profile Applications/Notes
(3R)-1-Methanesulfonylpiperidin-3-amine HCl C₆H₁₅ClN₂O₂S 214.72 3R-amine, 1-mesyl Moderate polar solubility Pharmaceutical intermediate
3-Aminopiperidine dihydrochloride C₅H₁₃Cl₂N₂ 183.08 3-amine, no mesyl High aqueous solubility Synthetic precursor
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine diHCl C₁₄H₂₄Cl₂N₂ 291.26 3R-amine, 1-benzyl, 4-methyl Low aqueous solubility Bioactive compound research
3-Aminopiperidine-2,6-dione HCl C₅H₈ClN₂O₂ 178.59 3-amine, 2,6-dione Moderate crystallinity Crystallography studies

Research Findings and Implications

  • Electronic Effects: The methanesulfonyl group in (3R)-1-methanesulfonylpiperidin-3-amine hydrochloride increases electron density at the piperidine nitrogen, enhancing its stability in acidic conditions compared to non-sulfonylated analogs .
  • Chirality: The R-configuration at the 3-position may offer enantioselective advantages in drug design, contrasting with racemic mixtures of simpler 3-aminopiperidines .
  • Pharmacological Potential: Unlike Tapentadol Hydrochloride (), which is a complex opioid, (3R)-1-methanesulfonylpiperidin-3-amine hydrochloride lacks aromatic and hydroxyl groups, suggesting divergent therapeutic applications .

Biological Activity

(3R)-1-methanesulfonylpiperidin-3-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C7H16ClN2O2S
  • CAS Number : 1259021-51-6
  • Structure : The compound features a piperidine ring substituted with a methanesulfonyl group and an amine.

Research indicates that (3R)-1-methanesulfonylpiperidin-3-amine hydrochloride may exert its biological effects through interactions with specific protein targets involved in various cellular signaling pathways. Notably, it has been implicated in modulating pathways related to:

  • Phosphoinositide 3-kinase (PI3K) : This pathway is crucial for cell survival and proliferation. Dysregulation of PI3K signaling is often associated with cancer progression .
  • Protein Arginine Methyltransferases (PRMTs) : These enzymes play significant roles in gene regulation and cellular processes such as proliferation and apoptosis, making them potential targets for cancer therapy .

Analgesic Properties

A study highlighted the analgesic effects of related compounds within the piperidine class, suggesting that (3R)-1-methanesulfonylpiperidin-3-amine hydrochloride may also possess pain-relieving properties. Mechanistic studies have shown that piperidine derivatives can activate μ-opioid receptors, which are critical for pain modulation .

Antitumor Activity

In preclinical models, compounds similar to (3R)-1-methanesulfonylpiperidin-3-amine hydrochloride demonstrated significant inhibition of tumor growth. In one study, tumor growth was inhibited by up to 99% in xenograft models utilizing PRMT5 inhibitors, indicating a potential role for this compound in cancer therapeutics .

Case Study 1: Analgesic Efficacy

A phenotypic screening model identified a derivative with similar structural characteristics to (3R)-1-methanesulfonylpiperidin-3-amine hydrochloride as having an effective dose (ED50) of 0.021 mg/kg in hot plate tests. This suggests that compounds within this class may provide effective analgesia with reduced side effects compared to traditional opioids .

Case Study 2: Cancer Treatment Potential

In studies focusing on PRMT5 inhibition, compounds related to (3R)-1-methanesulfonylpiperidin-3-amine hydrochloride were shown to effectively inhibit tumor growth in various cancer models. The selective inhibition led to significant reductions in tumor volume and prolonged survival rates in treated animals .

Data Tables

Biological Activity Effect Observed Reference
Analgesic EfficacyED50 = 0.021 mg/kg
Tumor Growth InhibitionUp to 99% reduction

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